Thionazin-oxon

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

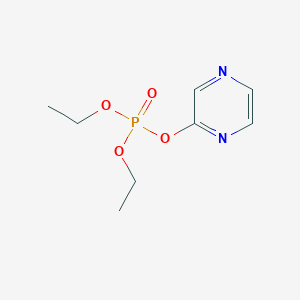

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethyl pyrazin-2-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O4P/c1-3-12-15(11,13-4-2)14-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFWESVGJAXCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042519 | |

| Record name | Zinophos O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7359-55-9 | |

| Record name | Thionazin-oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinophos O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIONAZIN-OXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M238N5SSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Thionazin-oxon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Acetylcholinesterase and the Impact of Organophosphate Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in the termination of nerve impulses at cholinergic synapses and neuromuscular junctions. It catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a vital process for maintaining normal neuromuscular function.

Organophosphate insecticides, such as thionazin, are thiophosphates that undergo metabolic activation in vivo to their corresponding oxygen analogs, or "oxons". In the case of thionazin, this active metabolite is thionazin-oxon. These oxons are potent inhibitors of AChE. The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, leading to a state known as a cholinergic crisis. This can manifest as a range of symptoms from muscle twitching and salivation to convulsions, respiratory failure, and ultimately, death.

The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibitory action of this compound on AChE is a multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme's active site.

2.1. Phosphorylation of the Active Site Serine

The active site of AChE contains a catalytic triad of amino acids, including a critical serine residue (Ser203 in human AChE). This compound, as a substrate analog of acetylcholine, binds to the active site of the enzyme. The phosphorus atom of the oxon is then subject to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a covalent phosphoryl-serine bond and the release of a leaving group, in this case, the pyrazinyl moiety. This phosphorylation effectively renders the enzyme inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.

2.2. The "Aging" Phenomenon

Following phosphorylation, the enzyme-inhibitor complex can undergo a further, time-dependent process known as "aging." This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom. This dealkylation results in a negatively charged phosphoryl-enzyme adduct that is highly resistant to both spontaneous hydrolysis and reactivation by nucleophilic agents such as oximes. This "aged" state represents a permanent and irreversible inhibition of the enzyme.

Quantitative Analysis of Acetylcholinesterase Inhibition

A critical aspect of understanding the potency of an AChE inhibitor is the quantitative analysis of its interaction with the enzyme. Key kinetic parameters include the bimolecular rate constant (kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Disclaimer: Despite extensive literature searches, specific quantitative kinetic data for the inhibition of acetylcholinesterase by this compound could not be located. The following tables present data for other well-characterized organophosphate oxons (paraoxon, chlorpyrifos-oxon, and diazinon-oxon) to provide a comparative framework for understanding the potency of this class of inhibitors.

Table 1: Bimolecular Rate Constants (kᵢ) for the Inhibition of Acetylcholinesterase by Various Organophosphate Oxons.

| Organophosphate Oxon | Enzyme Source | kᵢ (M⁻¹min⁻¹) | Reference |

| Paraoxon | Recombinant Human AChE | 7.0 x 10⁵ | [1] |

| Paraoxon | Recombinant Mouse AChE | 4.0 x 10⁵ | [1] |

| Paraoxon | Fetal Bovine Serum AChE | 3.2 x 10⁵ | [1] |

| Chlorpyrifos-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [1] |

| Chlorpyrifos-oxon | Human Red Blood Cell AChE | 3.8 x 10⁶ | [1] |

| Chlorpyrifos-oxon | Recombinant Mouse AChE | 5.1 x 10⁶ | [1] |

| Diazinon-oxon | Neonatal Rat Brain ChE (PND 5) | 5.7 x 10⁷ | [2] |

| Diazinon-oxon | Neonatal Rat Brain ChE (PND 17) | 1.2 x 10⁷ | [2] |

| Diazinon-oxon | Adult Rat Brain ChE | 1.2 x 10⁷ | [2] |

Table 2: IC₅₀ Values for Acetylcholinesterase Inhibition by Organophosphate Oxons.

| Organophosphate Oxon | Enzyme Source | IC₅₀ (µM) | Reference |

| Paraoxon | Not Specified | Not Specified | |

| Chlorpyrifos-oxon | Not Specified | Not Specified | |

| Diazinon-oxon | Not Specified | Not Specified |

Note: Specific IC₅₀ values for these oxons under standardized conditions were not consistently available in the reviewed literature, highlighting the importance of experimental determination for each specific inhibitor and enzyme source.

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The most widely used method for determining AChE activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.

4.1. The Ellman Method

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel, bovine erythrocytes, or recombinant human)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

This compound or other inhibitor solutions of varying concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure for Determining IC₅₀:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a serial dilution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer, ATCI, and DTNB.

-

Control wells (100% activity): Add phosphate buffer, AChE solution, and DTNB.

-

Inhibitor wells: Add inhibitor solution at various concentrations, AChE solution, and DTNB.

-

-

Pre-incubation:

-

Add the AChE solution to the control and inhibitor wells.

-

Add the corresponding buffer or inhibitor solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add the ATCI solution to all wells simultaneously to start the enzymatic reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

-

Visualizing the Mechanism and Experimental Workflow

Diagrams created using Graphviz (DOT language)

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for the Ellman Method.

Conclusion

This compound, the active metabolite of thionazin, is a potent inhibitor of acetylcholinesterase, acting through the phosphorylation of a critical serine residue in the enzyme's active site. This covalent modification can undergo a subsequent "aging" process, leading to irreversible enzyme inactivation. The resulting accumulation of acetylcholine disrupts normal neurotransmission, leading to the characteristic symptoms of organophosphate poisoning. While specific kinetic data for this compound remains elusive in the current literature, the provided data for analogous compounds and the detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate this and other organophosphate inhibitors. A thorough understanding of the mechanism and kinetics of AChE inhibition is paramount for the development of effective countermeasures and therapeutics against organophosphate poisoning.

References

Thionazin-oxon: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionazin-oxon, the oxygen analog of the organophosphorus nematicide and insecticide Thionazin, is a potent neurotoxic agent. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the fundamental biochemical interactions of this compound. Detailed experimental protocols for the assessment of its properties and a visualization of its impact on signaling pathways are included to support further research and development in toxicology and pharmacology.

Chemical Structure and Identification

This compound, systematically named diethyl pyrazin-2-yl phosphate, is the oxidized and more potent metabolite of Thionazin. The substitution of the sulfur atom with an oxygen atom in the phosphate group significantly enhances its electrophilicity, thereby increasing its potency as an acetylcholinesterase inhibitor.

Chemical Formula: C₈H₁₃N₂O₄P[1]

IUPAC Name: diethyl pyrazin-2-yl phosphate[1]

CAS Number: 7359-55-9[1]

Molecular Weight: 232.17 g/mol

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively documented in publicly available literature. The majority of available data pertains to its parent compound, Thionazin. However, based on the structural similarities to other organophosphate oxons, certain properties can be inferred. The data presented below is a combination of computed values and data from structurally related compounds, which should be considered as estimates pending experimental verification.

| Property | Value | Source |

| Molecular Weight | 232.17 g/mol | PubChem |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Data not available | - |

| LogP (Octanol-Water Partition Coefficient) | 0.3 (Computed) | PubChem |

Note: The lack of experimentally determined values highlights a significant data gap for this compound and underscores the need for further empirical studies.

Mechanism of Action and Signaling Pathway

The primary pharmacological and toxicological effect of this compound is the inhibition of acetylcholinesterase (AChE).[2] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize.

This compound acts as an irreversible inhibitor of AChE. The phosphorus atom of the phosphate group is electrophilic and is attacked by the serine hydroxyl group in the active site of AChE. This results in the formation of a stable, covalent phosphate-enzyme complex. The phosphorylated enzyme is catalytically inactive.

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic acetylcholine receptors. This overstimulation of the cholinergic system is responsible for the observed signs of toxicity.

Below is a diagram illustrating the cholinergic signaling pathway and the point of inhibition by this compound.

Caption: Cholinergic signaling pathway and inhibition by this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method to determine the inhibitory potential of a compound on acetylcholinesterase activity.

Objective: To quantify the in vitro inhibition of acetylcholinesterase by this compound and to determine its IC₅₀ (half-maximal inhibitory concentration).

Materials:

-

Purified acetylcholinesterase (from electric eel or human erythrocytes)

-

This compound

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of different concentrations of this compound solution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Below is a logical workflow diagram for this experimental protocol.

References

Thionazin-oxon: A Technical Guide to the Metabolite of the Insecticide Thionazin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thionazin-oxon, the primary active metabolite of the organothiophosphate insecticide thionazin. Thionazin itself is a potent nematicide and insecticide, but its toxicity is significantly enhanced through metabolic activation to this compound. This document details the chemical and physical properties of both compounds, outlines the metabolic pathway leading to the formation of this compound, and delves into its primary mechanism of action as a potent acetylcholinesterase inhibitor. Furthermore, this guide presents available toxicological data, outlines detailed experimental protocols for the analysis of these compounds and for assessing their biological activity, and explores potential non-cholinergic mechanisms of toxicity. The information is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.

Introduction

Thionazin, also known as Zinophos, is an organothiophosphate pesticide once used for the control of nematodes and soil-dwelling insects.[1] Like other phosphorothionates, thionazin undergoes metabolic bioactivation in organisms to its oxygen analog, this compound. This conversion dramatically increases its toxicity by enhancing its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. Understanding the properties, metabolism, and toxicological profile of this compound is crucial for assessing the environmental and health risks associated with thionazin exposure and for the development of potential antidotes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of thionazin and its active metabolite, this compound, is presented in Table 1.

| Property | Thionazin | This compound |

| IUPAC Name | O,O-Diethyl O-(pyrazin-2-yl) phosphorothioate | diethyl pyrazin-2-yl phosphate |

| CAS Number | 297-97-2 | 7359-55-9 |

| Molecular Formula | C₈H₁₃N₂O₃PS | C₈H₁₃N₂O₄P |

| Molecular Weight | 248.24 g/mol | 232.17 g/mol |

| Appearance | Amber liquid (pure); Light brown to tan liquid (technical) | Data not available |

| Solubility | Miscible with most organic solvents | Data not available |

Metabolism of Thionazin to this compound

The primary metabolic pathway for the activation of thionazin is the oxidative desulfuration of the P=S bond to a P=O bond, resulting in the formation of this compound. This reaction is primarily catalyzed by cytochrome P450 (CYP450) monooxygenases in the liver of vertebrates and in analogous enzyme systems in invertebrates.

The metabolic conversion is a critical step in the toxification of thionazin, as the oxon form is a much more potent inhibitor of acetylcholinesterase.

Caption: Metabolic activation of Thionazin to this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal.

This compound, as an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom of the oxon is electrophilic and is attacked by the serine hydroxyl group in the active site of AChE. This results in the formation of a stable, covalent phosphate-enzyme complex. The phosphorylated enzyme is catalytically inactive and cannot hydrolyze acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in a cholinergic crisis. Symptoms of poisoning include muscle tremors, convulsions, paralysis, and in severe cases, death due to respiratory failure.[2]

Caption: Mechanism of Acetylcholinesterase inhibition by this compound.

Toxicological Data

Quantitative toxicological data for thionazin and its oxon metabolite are crucial for risk assessment. While specific data for this compound is limited in publicly available literature, data for the parent compound and analogous organophosphate oxons provide valuable context.

| Compound | Test Organism | Route | Value | Reference |

| Thionazin | Rat | Oral LD50 | 12 mg/kg | [2] |

| Thionazin | Rat | Percutaneous LD50 | 11 mg/kg | [2] |

LD50: Median lethal dose.

The toxicity of this compound is expected to be significantly higher than that of thionazin due to its enhanced affinity for acetylcholinesterase. For other organophosphates, the oxon metabolites can be several orders of magnitude more potent as AChE inhibitors.

Potential Non-Cholinergic Mechanisms

While AChE inhibition is the primary mechanism of acute toxicity, research on other organophosphates suggests that their oxon metabolites may also exert toxic effects through non-cholinergic pathways, particularly in the context of developmental neurotoxicity. These potential mechanisms include:

-

Interference with Cell Signaling Pathways: Organophosphate oxons have been shown to affect various signaling cascades involved in neuronal development, including adenylyl cyclase and protein kinase pathways.

-

Disruption of Axonal Growth and Neurite Outgrowth: Studies on analogues like diazinon-oxon have indicated that they can impair the development of axon-like processes in differentiating neuroblastoma cells.

-

Effects on the Serotonergic System: Perinatal exposure to some organophosphates has been linked to alterations in the development of the serotonin system.

Further research is needed to specifically elucidate the non-cholinergic targets and signaling pathways affected by this compound.

References

In Vitro Neurotoxicity of Thionazin-oxon on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in vitro neurotoxicity data for Thionazin-oxon on neuronal cells. This guide synthesizes information on the well-established mechanisms of action for organophosphate (OP) compounds and leverages data from closely related and extensively studied OP-oxons, such as chlorpyrifos-oxon and diazinon-oxon, to provide a representative overview of the expected neurotoxic effects and the methodologies for their assessment. All data and protocols presented herein from analogous compounds should be considered illustrative and interpreted with caution in the context of this compound.

Introduction

Thionazin, also known as Zinophos, is an organothiophosphate insecticide and nematicide. Its primary mechanism of toxicity is mediated through its metabolic activation to this compound. Like other organophosphate oxons, this compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine. The irreversible inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors and subsequent neurotoxicity. Beyond its primary anticholinergic activity, evidence from related organophosphate compounds suggests that this compound may also induce neurotoxicity through secondary mechanisms, including oxidative stress and apoptosis. This technical guide provides an in-depth overview of the anticipated in vitro neurotoxicity of this compound on neuronal cells, drawing parallels from analogous, well-characterized organophosphate oxons.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The hallmark of organophosphate oxon neurotoxicity is the irreversible inhibition of acetylcholinesterase. This occurs through the phosphorylation of a serine residue within the active site of the AChE enzyme, rendering it unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to a state of persistent neuronal excitation, known as cholinergic crisis, which can culminate in neuronal cell death.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition Kinetics of Representative Organophosphate Oxons

| Compound | Enzyme Source | k_i (M⁻¹min⁻¹) | Citation |

| Paraoxon | Recombinant Human AChE | 7.0 x 10⁵ | [1] |

| Paraoxon | Recombinant Mouse AChE | 4.0 x 10⁵ | [1] |

| Chlorpyrifos-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [1] |

| Chlorpyrifos-oxon | Recombinant Mouse AChE | 5.1 x 10⁶ | [1] |

Secondary Mechanisms of Neurotoxicity

In addition to direct cholinergic toxicity, in vitro studies with other organophosphate oxons have revealed secondary mechanisms that contribute to neuronal cell death. These are likely to be relevant for this compound and include oxidative stress and the induction of apoptosis.

Oxidative Stress

Organophosphate exposure has been linked to the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance between the production of ROS and the antioxidant capacity of the cell can damage cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal dysfunction and death.

Table 2: Indicators of Oxidative Stress Induced by a Representative Organophosphate (Diazinon) in an In Vitro Model

| Parameter | Cell Type/System | Observation | Citation |

| Reactive Oxygen Species (ROS) Generation | Neonatal mouse testes in vitro culture | Increased DHE fluorescence intensity with 100 µM Diazinon treatment. | [2] |

| Heme oxygenase-1 Protein Levels | Neonatal mouse testes in vitro culture | Elevated protein levels with 100 µM Diazinon treatment. | [2] |

Apoptosis

Apoptosis, or programmed cell death, is a crucial process for the removal of damaged or unnecessary cells. Studies on organophosphate oxons have demonstrated their ability to trigger apoptotic cascades in neuronal cells. This can be initiated by various cellular stressors, including cholinergic overstimulation and oxidative damage.

Table 3: Markers of Apoptosis Induced by a Representative Organophosphate Oxon (Chlorpyrifos-oxon) in SH-SY5Y Cells

| Apoptotic Marker | Observation |

| ER Stress-Related Proteins (GRP78, GRP94, p-IRE1α, XBP1-s) | Dose-dependent increase in expression. |

| Apoptotic Events | Dose-dependent increase. |

| Effect of ER Stress Inhibitor (4-PBA) | Effective inhibition of ER stress protein expression and apoptotic events. |

| Effect of IRE1α Inhibitor (STF-083010) | Partial attenuation of CPO-induced apoptosis. |

| Effect of Antioxidant (NAC) | Partial attenuation of CPO-induced apoptosis. |

Experimental Protocols for In Vitro Neurotoxicity Assessment

The following are detailed methodologies for key experiments used to assess the in vitro neurotoxicity of organophosphate compounds. These protocols are representative and can be adapted for the study of this compound.

Cell Culture

-

Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are a commonly used model for in vitro neurotoxicity studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days, followed by treatment with brain-derived neurotrophic factor (BDNF) (e.g., 50 ng/mL).

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate differentiated or undifferentiated neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound (or a representative OP-oxon) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Acetylcholinesterase Activity Assay (Ellman's Method)

-

Cell Lysate Preparation: After exposure to the test compound, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1% Triton X-100).

-

Reaction Mixture: In a 96-well plate, add 50 µL of cell lysate, 100 µL of 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 10 mM acetylthiocholine iodide (ATCI).

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes at room temperature using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and express AChE activity as a percentage of the control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as described for the viability assay.

-

Probe Loading: After treatment, wash the cells with warm PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

Data Analysis: Express ROS levels as a percentage of the control.

Apoptosis Assay (Caspase-3/7 Activity)

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound.

-

Assay Reagent Addition: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the assay reagent directly to the wells according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express caspase-3/7 activity as a fold change relative to the control.

Visualization of Pathways and Workflows

Experimental Workflow for In Vitro Neurotoxicity Assessment

Caption: A generalized workflow for assessing the in vitro neurotoxicity of a test compound on neuronal cells.

Postulated Signaling Pathways of this compound Neurotoxicity

Caption: Postulated signaling pathways for this compound-induced neurotoxicity in neuronal cells.

Conclusion

While direct experimental evidence for the in vitro neurotoxicity of this compound on neuronal cells is limited, the well-established toxicology of organophosphate oxons provides a strong framework for predicting its effects. The primary mechanism of toxicity is undoubtedly the inhibition of acetylcholinesterase, leading to cholinergic crisis and excitotoxicity. Furthermore, secondary mechanisms involving oxidative stress and apoptosis are highly likely to contribute to its neurotoxic profile. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to investigate the specific effects of this compound and to develop potential therapeutic interventions. Further research is imperative to delineate the precise molecular pathways and quantitative toxicological parameters for this compound.

References

Thionazin-Oxon: An In-Depth Technical Guide to its Impact on Cholinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionazin, an organothiophosphate insecticide and nematicide, exerts its primary neurotoxic effects through its active metabolite, thionazin-oxon. This oxon analog is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in cholinergic signaling. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. This guide provides a detailed technical overview of the mechanisms by which this compound disrupts cholinergic signaling pathways, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase. By phosphorylating the serine hydroxyl group within the active site of AChE, this compound irreversibly inactivates the enzyme. This prevents the hydrolysis of acetylcholine, leading to its accumulation and subsequent hyperstimulation of cholinergic receptors throughout the central and peripheral nervous systems.

Table 1: Acetylcholinesterase Inhibition by Organophosphate Oxons (Reference Compounds)

| Organophosphate Oxon | Enzyme Source | IC50 | k_i (M⁻¹min⁻¹) | Reference |

| Paraoxon-ethyl | Bovine Erythrocyte AChE | 3.6 nM | 1.2 x 10⁸ | (Not specified) |

| Chlorpyrifos-oxon | Rat Brain AChE | ~1-10 nM | 1.24 x 10⁷ | [1] |

| Diazinon-oxon | Rat Brain AChE | Not specified | 1.3 x 10⁶ | [1] |

Note: IC50 and k_i values can vary depending on the enzyme source, substrate concentration, and assay conditions. The data presented here are for comparative purposes.

Interaction with Cholinergic Receptors

Beyond AChE inhibition, evidence suggests that some organophosphate oxons can directly interact with cholinergic receptors, potentially modulating their function independently of acetylcholine levels.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. Overstimulation of nAChRs due to ACh accumulation can lead to initial neuronal excitation followed by receptor desensitization and neuromuscular blockade. While direct binding studies of this compound on nAChRs are scarce, research on other organophosphates suggests potential interactions.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors that mediate slower, more prolonged cholinergic responses. Studies on chlorpyrifos-oxon have shown direct binding to muscarinic receptors, particularly the M2 subtype, which can interfere with downstream signaling pathways such as the inhibition of adenylyl cyclase.[2]

Specific binding affinity data for this compound with nAChRs and mAChRs is not available in the current literature. The following table provides reference data for the interaction of other compounds with these receptors.

Table 2: Ligand Interactions with Cholinergic Receptors (Reference Compounds)

| Compound | Receptor Subtype | Binding Affinity (K_d or K_i) | Assay Type | Reference |

| Acetylcholine | Nicotinic (α4β2) | ~1 µM (EC50) | Functional Assay | (Not specified) |

| Nicotine | Nicotinic (α4β2) | ~1 nM (K_i) | Radioligand Binding | [3] |

| Acetylcholine | Muscarinic M1 | ~100 nM (K_i) | Radioligand Binding | (Not specified) |

| Atropine | Muscarinic (non-selective) | ~1 nM (K_i) | Radioligand Binding | (Not specified) |

| Chlorpyrifos-oxon | Muscarinic M2 | 22.1 nM (IC50) | Radioligand Binding | [2] |

Signaling Pathways Affected by this compound

The disruption of cholinergic signaling by this compound impacts numerous downstream pathways. The following diagrams illustrate the primary mechanism of action and the subsequent effects on both nicotinic and muscarinic signaling.

References

Thionazin-Oxon: An In-Depth Technical Guide for the Study of Organophosphate-Induced Delayed Neuropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurodegenerative condition resulting from exposure to certain organophosphorus (OP) compounds. It manifests as a distal axonopathy, leading to weakness, ataxia, and paralysis, with symptoms typically appearing weeks after exposure. The primary molecular target implicated in the initiation of OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase found in the nervous system. The mechanism is believed to involve not just the inhibition of NTE, but also a subsequent "aging" process of the inhibited enzyme. While a variety of organophosphates are known to induce this condition, this guide focuses on the utility of thionazin-oxon, the active metabolite of the nematicide and insecticide thionazin (also known as Zinophos), as a tool for studying the mechanisms and potential therapies for OPIDN. Thionazin itself is no longer commercially produced in the United States.

This technical guide provides a comprehensive overview of the methodologies and data relevant to the use of this compound in OPIDN research. It is intended to serve as a foundational resource for researchers designing and conducting studies in this specialized area of neurotoxicology.

Core Concepts in OPIDN and the Role of Neuropathy Target Esterase

The development of OPIDN is a two-step process involving the interaction of the organophosphate with Neuropathy Target Esterase (NTE).

-

Inhibition of NTE: The organophosphate covalently binds to the active site of NTE, inhibiting its normal enzymatic function.

-

Aging of the Inhibited Enzyme: The organophosphate-NTE complex undergoes a conformational change, typically involving the cleavage of an R-group from the phosphorus atom. This "aged" enzyme is resistant to reactivation and is thought to trigger the downstream cascade of events leading to axonal degeneration.

It is the formation of this aged, and therefore abnormally modified, NTE that is considered the critical initiating event in OPIDN, rather than simply the loss of its enzymatic activity.

Quantitative Data

At present, specific quantitative data for this compound, such as its IC50 for NTE inhibition and in vivo dose-response relationships for inducing OPIDN, are not widely available in publicly accessible literature. Researchers are encouraged to perform initial dose-finding and enzyme inhibition kinetic studies to establish these parameters for their specific experimental systems. For reference, other organophosphates known to cause OPIDN are often studied in the hen, the preferred animal model for this condition.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for studying OPIDN using this compound.

In Vivo Induction of OPIDN in Hens

The adult hen is the most sensitive and widely used animal model for OPIDN studies.

Materials:

-

Adult laying hens (approximately 1-2 years old)

-

This compound (synthesis or custom order may be required)

-

Vehicle for administration (e.g., corn oil, peanut oil)

-

Gavage needles

-

Atropine sulfate (for managing acute cholinergic toxicity)

-

Pralidoxime (2-PAM) (optional, for managing acute cholinergic toxicity)

Procedure:

-

Acclimatization: House hens in individual cages with free access to food and water for at least one week prior to the experiment.

-

Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. The concentration should be determined from pilot studies.

-

Administration: Administer the this compound solution orally via gavage. A single dose is typically sufficient to induce OPIDN.

-

Management of Acute Toxicity: Monitor the hens closely for signs of acute cholinergic toxicity (e.g., salivation, lacrimation, diarrhea, respiratory distress). If necessary, administer atropine sulfate (e.g., 1-10 mg/kg, intramuscularly) to manage these symptoms. Pralidoxime may also be used to reactivate acetylcholinesterase.

-

Clinical Observation and Scoring: Observe the hens daily for a period of at least 21 days for the onset and progression of neurological deficits. Use a standardized scoring system to quantify the severity of ataxia and paralysis.

Clinical Ataxia Scoring Scale for Hens:

| Score | Description |

| 0 | Normal gait |

| 1 | Slight, but definite unsteadiness |

| 2 | Unsteady gait, some difficulty in turning |

| 3 | Marked unsteadiness, frequent stumbling |

| 4 | Severe ataxia, unable to stand for more than a few seconds |

| 5 | Complete paralysis of the legs |

Neuropathy Target Esterase (NTE) Activity Assay

This assay is used to measure the inhibition of NTE in nervous tissue following exposure to this compound.

Materials:

-

Brain and spinal cord tissue from treated and control animals

-

Homogenization buffer (e.g., Tris-sucrose buffer)

-

Phenyl valerate (substrate)

-

Mipafox (a specific NTE inhibitor, for defining NTE activity)

-

Paraoxon (an inhibitor of other esterases, but not NTE)

-

4-aminophenol (for colorimetric detection)

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Euthanize the animals at a predetermined time point after dosing. Quickly dissect the brain and spinal cord and place them in ice-cold homogenization buffer.

-

Homogenization: Homogenize the tissues and prepare a microsomal fraction by differential centrifugation.

-

Assay: The assay is based on the differential inhibition of esterases. The total phenyl valerate hydrolysis is measured. Then, the activity in the presence of paraoxon (which inhibits non-NTE esterases) is measured. Finally, the activity in the presence of both paraoxon and mipafox (which inhibits NTE) is measured.

-

Calculation: NTE activity is calculated as the difference between the activity in the presence of paraoxon and the activity in the presence of both paraoxon and mipafox.

-

Data Analysis: Express NTE activity as a percentage of the activity in control animals.

Histopathological Examination

Histopathology is essential to confirm the characteristic axonal degeneration of OPIDN.

Materials:

-

Spinal cord and peripheral nerve (e.g., sciatic nerve) tissues

-

Formalin (10% neutral buffered) for fixation

-

Paraffin or resin for embedding

-

Microtome

-

Stains (e.g., Hematoxylin and Eosin (H&E), Luxol Fast Blue, silver stains for axons)

-

Microscope

Procedure:

-

Tissue Collection and Fixation: At the end of the in vivo study, collect spinal cord and sciatic nerve samples and fix them in 10% neutral buffered formalin.

-

Processing and Embedding: Dehydrate the tissues through a series of graded alcohols and embed them in paraffin or resin.

-

Sectioning: Cut thin sections (e.g., 5-10 µm) using a microtome.

-

Staining: Stain the sections with H&E for general morphology and with specialized stains to visualize myelin and axons.

-

Microscopic Examination: Examine the sections under a light microscope for evidence of axonal swelling, fragmentation, and secondary demyelination, which are characteristic features of OPIDN.

Electrophysiological Studies

Nerve conduction studies can be used to assess the functional deficits in peripheral nerves.

Materials:

-

Anesthetized animal

-

Stimulating and recording electrodes

-

Electrophysiology recording system

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain its body temperature.

-

Nerve Exposure: Surgically expose a peripheral nerve, such as the sciatic nerve.

-

Electrode Placement: Place stimulating electrodes at a proximal point on the nerve and recording electrodes at a distal point.

-

Stimulation and Recording: Deliver a supramaximal electrical stimulus to the nerve and record the compound muscle action potential (CMAP) or sensory nerve action potential (SNAP).

-

Data Analysis: Measure the amplitude of the action potential and the nerve conduction velocity. A decrease in amplitude is indicative of axonal loss.

Mandatory Visualizations

Signaling Pathway of OPIDN Initiation

Caption: Initiation of OPIDN by this compound.

Experimental Workflow for Assessing OPIDN

Caption: Experimental Workflow for OPIDN Studies.

Conclusion

This compound, while not a commonly studied organophosphate in the context of OPIDN, presents a potentially valuable tool for researchers in this field. By adapting the established protocols outlined in this guide, scientists can investigate the fundamental mechanisms of OPIDN and evaluate novel therapeutic strategies. The key to successful research in this area lies in careful dose-finding studies, consistent clinical scoring, and a multi-faceted approach to endpoint analysis, incorporating biochemical, histopathological, and functional assessments. The provided diagrams offer a clear visual representation of the core concepts and experimental flow, aiding in the design and execution of robust and informative studies.

Unveiling the Acute Toxicity of Thionazin-Oxon: A Technical Guide for Researchers

An In-depth Examination of the Cholinergic Crisis and its Manifestations in Animal Models

Thionazin-oxon, the active metabolite of the organophosphate nematicide and insecticide Thionazin, exerts its potent toxic effects through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve endings, precipitating a state of cholinergic crisis characterized by a cascade of severe physiological and neurological symptoms. This technical guide provides a comprehensive overview of the acute toxicity symptoms of this compound exposure in animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism underlying the acute toxicity of this compound is the phosphorylation of the serine hydroxyl group at the active site of AChE. This covalent modification inactivates the enzyme, preventing the breakdown of acetylcholine in the synaptic cleft. The resulting overstimulation of muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems leads to the clinical manifestations of a cholinergic crisis.

Figure 1: Signaling pathway of this compound induced acetylcholinesterase inhibition.

Quantitative Toxicity Data

Table 1: Acute Lethal Dose (LD50) of Thionazin in Animal Models

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 3.5 - 12 |

| Mouse | Oral | 6 |

| Rabbit | Dermal | 11 - 25 |

Table 2: Acute Lethal Dose (LD50) of Diazinon in Animal Models

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 300 - 850 |

| Rat | Dermal | >2150 |

| Rabbit | Dermal | >2020 |

Clinical Manifestations of Acute Toxicity

Exposure to this compound induces a rapid onset of signs consistent with a cholinergic crisis. These symptoms are a direct result of the overstimulation of the parasympathetic nervous system and neuromuscular junctions.

Commonly Observed Symptoms in Animal Models:

-

Muscarinic Effects:

-

Salivation (sialorrhea)

-

Lacrimation (excessive tearing)

-

Urination

-

Defecation (diarrhea)

-

Gastrointestinal distress (cramping, emesis)

-

Bronchospasm and bronchorrhea (excessive bronchial secretions)

-

Miosis (pupil constriction)

-

Bradycardia (slowed heart rate)

-

-

Nicotinic Effects:

-

Muscle fasciculations (involuntary muscle twitching)

-

Tremors

-

Muscle weakness

-

Paralysis

-

-

Central Nervous System (CNS) Effects:

-

Restlessness

-

Ataxia (incoordination)

-

Seizures

-

Respiratory depression

-

Coma

-

The severity and time of onset of these symptoms are dose-dependent. Higher doses lead to a more rapid and severe presentation of the cholinergic toxidrome.

Experimental Protocols

The following sections detail standardized methodologies for assessing the acute toxicity and cholinesterase-inhibiting effects of organophosphates like this compound in animal models.

Acute Oral Toxicity Assessment (Following OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

Figure 2: Workflow for acute oral toxicity testing based on OECD Guideline 423.

Methodology:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days prior to the study.

-

Dosing: The test substance is administered orally via gavage. A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The primary endpoint is mortality, which is used to estimate the LD50 value and classify the substance's toxicity.

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity in biological samples.

Principle: The assay measures the rate of hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Figure 3: Experimental workflow for determining cholinesterase activity.

Procedure:

-

Sample Preparation: Blood is collected, and plasma and red blood cells are separated. Tissues (e.g., brain) are homogenized in a suitable buffer.

-

Reaction Mixture: The sample (or homogenate) is added to a reaction mixture containing DTNB and a phosphate buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

Measurement: The change in absorbance over time is recorded using a spectrophotometer.

-

Calculation: The rate of TNB formation is proportional to the cholinesterase activity, which is calculated using the molar extinction coefficient of TNB.

Conclusion

This compound is a highly toxic organophosphate that induces a rapid and severe cholinergic crisis in animal models. The hallmark of its acute toxicity is the profound inhibition of acetylcholinesterase, leading to a well-defined set of muscarinic, nicotinic, and central nervous system symptoms. Understanding the quantitative toxicity, clinical signs, and the underlying mechanism of action is crucial for researchers and professionals involved in drug development and toxicology. The standardized protocols provided in this guide offer a framework for the consistent and reliable assessment of the acute toxicity of this compound and other related organophosphates. Further research is warranted to establish specific LD50 values for this compound to refine risk assessments.

Thionazin-Oxon: A Technical Guide for the Induction of Experimental Seizures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of thionazin-oxon, the active metabolite of the organophosphate pesticide thionazin, as a tool for inducing experimental seizures in preclinical research. Organophosphate-induced seizures serve as a critical model for studying the pathophysiology of status epilepticus, neurotoxicology, and for the development of novel anticonvulsant therapies. This document outlines the mechanism of action of this compound, provides detailed experimental protocols for seizure induction in rodent models, and presents key quantitative data in a structured format. Furthermore, it includes mandatory visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of the methodologies and underlying biological processes.

Introduction

Organophosphorus compounds, including pesticides and nerve agents, are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in a state of cholinergic hyperactivation.[1] This hyperstimulation of muscarinic and nicotinic acetylcholine receptors in the central nervous system can trigger severe and prolonged seizures, often progressing to status epilepticus.[1] this compound, the biologically active form of thionazin, is a powerful AChE inhibitor used to model these neurotoxic effects in a controlled laboratory setting. Understanding the mechanisms and protocols for utilizing this compound is essential for advancing research in epilepsy, neuroprotection, and the development of medical countermeasures against organophosphate poisoning.

Mechanism of Action

The primary mechanism of this compound-induced seizures is the irreversible inhibition of acetylcholinesterase.[2] This leads to an accumulation of acetylcholine in neuronal synapses, causing a "cholinergic crisis".[1] The seizure progression can be broadly divided into two phases:

-

Initiation (Cholinergic Phase): The excess acetylcholine excessively stimulates postsynaptic cholinergic receptors, particularly muscarinic M1 receptors.[3][4] This initial phase is characterized by generalized cholinergic hyperactivity.

-

Propagation and Maintenance (Glutamatergic Phase): The sustained neuronal depolarization triggered by cholinergic overstimulation leads to the excessive release of the excitatory neurotransmitter glutamate.[5] This activates N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium (Ca2+) into neurons.[5][6] This calcium overload activates a cascade of intracellular enzymes, including proteases and lipases, and promotes the generation of reactive oxygen species, ultimately causing neuronal damage and death through excitotoxicity.[5]

Quantitative Data

The following tables summarize key quantitative data for thionazin and related organophosphates used in experimental seizure models.

Table 1: Acute Toxicity of Thionazin in Rats

| Parameter | Route of Administration | Value | Reference |

| LD50 | Oral | 12 mg/kg | [7] |

| LD50 | Percutaneous | 11 mg/kg | [7] |

Table 2: Experimental Dosages of Organophosphates for Seizure Induction in Rats

| Compound | Dosage | Route of Administration | Supportive Agents | Seizure Incidence | Reference |

| Paraoxon | 1.00 mg/kg | Subcutaneous | Atropine (2 mg/kg), 2-PAM (50 mg/kg) | 78% | [8] |

| Diisopropyl fluorophosphate (DFP) | 1.25 mg/kg | Subcutaneous | Atropine (2 mg/kg), 2-PAM (50 mg/kg) | 79% | [8] |

| Paraoxon | 200 nmol | Intrahippocampal Infusion | None | 82.7% | [8] |

Experimental Protocols

Animal Models

Male Sprague-Dawley or Wistar rats are commonly used for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Seizure Induction via Subcutaneous Injection

This protocol is adapted from studies using paraoxon and DFP and can be used as a template for this compound, with appropriate dose adjustments.

-

Preparation of Solutions:

-

This compound should be dissolved in a suitable vehicle, such as peanut oil or a saline solution containing a small percentage of ethanol or DMSO to aid solubility. The final concentration should be calculated to deliver the desired dose in a volume of approximately 1 ml/kg.

-

Atropine sulfate (to counteract peripheral muscarinic effects) and pralidoxime (2-PAM, an acetylcholinesterase reactivator that does not readily cross the blood-brain barrier) are dissolved in sterile saline.[8]

-

-

Administration:

-

Administer atropine sulfate (e.g., 2 mg/kg) and 2-PAM (e.g., 25-50 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes prior to the administration of the organophosphate.[8]

-

Administer the prepared this compound solution via subcutaneous injection into the dorsal neck region.

-

-

Monitoring:

-

Immediately after administration, place the animal in a clear observation chamber.

-

Monitor continuously for behavioral signs of seizures using a standardized seizure scoring scale (e.g., a modified Racine scale).

-

Simultaneously record electroencephalographic (EEG) activity using pre-implanted cortical or hippocampal electrodes to correlate behavioral seizures with electrographic seizure activity. Seizures are typically defined as high-frequency (>5 Hz), high-amplitude (>2x baseline) spike-wave discharges.

-

Quantification of Neuronal Activity and Degeneration

-

Tissue Preparation: Two hours after seizure onset, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection. Section the brain into 30-40 µm coronal sections using a cryostat.

-

Immunohistochemistry:

-

Wash sections in phosphate-buffered saline (PBS).

-

Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.

-

Incubate with a primary antibody against c-Fos overnight at 4°C.

-

Wash sections in PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.

-

Visualize the staining using a diaminobenzidine (DAB) substrate.

-

Mount sections on slides, dehydrate, and coverslip.

-

-

Analysis: Quantify c-Fos positive cells in specific brain regions (e.g., hippocampus, amygdala, piriform cortex) using microscopy and image analysis software.

-

Tissue Preparation: 24 hours after seizure onset, prepare brain sections as described for c-Fos immunohistochemistry. Mount sections onto gelatin-coated slides.

-

Staining Procedure:

-

Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.[9]

-

Rinse in 70% ethanol for 2 minutes, followed by distilled water for 2 minutes.[9]

-

Incubate in a 0.06% potassium permanganate solution for 10 minutes.[9]

-

Rinse in distilled water for 2 minutes.[9]

-

Transfer to the Fluoro-Jade C staining solution (0.0004% in 0.1% acetic acid) for 10-30 minutes.[9][10]

-

Rinse with distilled water.

-

Dry the slides, clear with xylene, and coverslip with a non-aqueous mounting medium.

-

-

Analysis: Visualize and quantify degenerating neurons (bright green fluorescence) using a fluorescence microscope with a blue light excitation filter.

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound-induced seizures.

Experimental Workflow

References

- 1. youtube.com [youtube.com]

- 2. Thionazin (Ref: AC 18133 ) [sitem.herts.ac.uk]

- 3. Acetylcholine receptor activation enhances NMDA-mediated responses in the rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosensis.com [biosensis.com]

- 5. neurology.org [neurology.org]

- 6. Time course and mechanism of hippocampal neuronal death in an in vitro model of status epilepticus: Role of NMDA receptor activation and NMDA dependent calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thionazin | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Programmed mechanisms of status epilepticus-induced neuronal necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoro-Jade C staining [bio-protocol.org]

Cellular Uptake and Distribution of Thionazin-Oxon In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionazin, an organophosphate pesticide, exerts its primary toxic effects through its active metabolite, Thionazin-oxon, a potent inhibitor of acetylcholinesterase. Understanding the cellular uptake and distribution of this compound is critical for elucidating its mechanisms of toxicity and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's behavior in vitro. Due to the scarcity of direct research on this compound, this document synthesizes information from studies on analogous organophosphate compounds, such as paraoxon and chlorpyrifos-oxon, to infer potential mechanisms and propose experimental frameworks. This guide covers probable mechanisms of cellular entry, potential subcellular distribution, and methodologies for future in vitro studies.

Introduction

Thionazin is an organothiophosphate insecticide and nematicide that undergoes metabolic activation to its oxygen analog, this compound. This transformation is a critical step in its toxicity, as the oxon form is a significantly more potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The accumulation of acetylcholine in synaptic clefts leads to overstimulation of cholinergic receptors, resulting in a range of toxic effects. While the primary target of this compound is well-established, the specifics of its journey from the extracellular environment to its intracellular target remain largely unexplored. This guide aims to bridge this knowledge gap by providing a technical framework for researchers.

Postulated Mechanisms of Cellular Uptake

-

Passive Diffusion: Organophosphate oxons are generally lipophilic molecules, which may allow them to passively diffuse across the lipid bilayer of the cell membrane. The rate of diffusion would likely be dependent on the concentration gradient and the specific lipid composition of the membrane.

-

Carrier-Mediated Transport: Studies on other xenobiotics suggest that transporter proteins can play a role in their cellular uptake and efflux. For instance, research on chlorpyrifos and its oxon has indicated the involvement of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) as efflux transporters, which could influence the intracellular concentration of these compounds. It is plausible that similar transporters could interact with this compound.

Expected Subcellular Distribution

Following cellular uptake, this compound is expected to distribute among various subcellular compartments. Its primary site of action is at cholinergic synapses, where it inhibits AChE. However, it may also accumulate in other cellular locations, potentially leading to off-target effects.

-

Cytosol: As the initial compartment entered, a significant concentration of this compound is likely to be found in the cytosol.

-

Mitochondria: Some organophosphates have been shown to induce mitochondrial dysfunction. It is possible that this compound could accumulate in mitochondria, contributing to cellular stress.

-

Endoplasmic Reticulum: The endoplasmic reticulum is involved in the metabolism of xenobiotics, and it is a potential site for the interaction and sequestration of this compound.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is unavailable, studies on paraoxon provide some insight into the potential concentration-dependent effects of organophosphate oxons.

| Compound | Cell Type | Exposure Time | Effect | Concentration for Effect |

| Paraoxon | Rat Hippocampal Synaptosomes | 10 min | Inhibition of GABA uptake | 0.1 µM and 1 µM |

| Paraoxon | NT2 Cells | 4 days | Reduced cell viability | > 200 µM |

| Paraoxon | NT2 Cells | 15 days | Reduced cell viability | > 100 µM |

Table 1: Summary of in vitro effects of Paraoxon at different concentrations and exposure times.

Proposed Experimental Protocols for In Vitro Studies

To advance the understanding of this compound's cellular kinetics, the following experimental protocols are proposed, based on established methodologies for other organophosphates.

Cell Culture

-

Cell Lines: A variety of cell lines could be utilized, depending on the research question.

-

Neuronal cell lines (e.g., SH-SY5Y, PC12): To study neurotoxic effects and interactions with neuronal components.

-

Hepatocyte cell lines (e.g., HepG2): To investigate metabolism and the role of efflux transporters.

-

Kidney epithelial cell lines (e.g., HK-2): To assess nephrotoxicity and transporter involvement.

-

-

Culture Conditions: Cells should be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Assay

-

Cell Seeding: Seed cells in multi-well plates at a suitable density to achieve a confluent monolayer.

-

Treatment: Expose cells to varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Washing: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer.

-

Quantification: Analyze the concentration of this compound in the cell lysate using analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Subcellular Fractionation

-

Cell Homogenization: Following treatment with this compound, harvest and homogenize the cells in a suitable buffer.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different subcellular fractions (e.g., nuclei, mitochondria, microsomes, cytosol).

-

Quantification: Analyze the concentration of this compound in each fraction to determine its subcellular distribution.

Visualizing Pathways and Workflows

Generalized Organophosphate Metabolism and Action

Caption: Generalized pathway of organophosphate metabolism and acetylcholinesterase inhibition.

Experimental Workflow for Cellular Uptake Analysis

Caption: Proposed experimental workflow for analyzing the cellular uptake of this compound.

Conclusion and Future Directions

The cellular uptake and distribution of this compound are critical parameters for a comprehensive understanding of its toxicology. This guide highlights the significant knowledge gaps in this area and provides a framework for future research. By employing the proposed experimental protocols and drawing parallels from more extensively studied organophosphates, researchers can begin to elucidate the cellular journey of this potent neurotoxin. Future studies should focus on identifying specific transporters involved in its cellular flux, quantifying its accumulation in different organelles, and linking these findings to downstream toxicological events. Such research will be invaluable for risk assessment and the development of more effective strategies to mitigate organophosphate poisoning.

Methodological & Application

Application Note: Analysis of Thionazin-oxon using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the analysis of Thionazin-oxon, the active oxon metabolite of the organophosphate pesticide Thionazin, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation from complex matrices, optimized GC-MS parameters for separation and detection, and a discussion of the expected mass spectral fragmentation. This guide is intended for researchers, scientists, and professionals in drug development and food safety monitoring who are involved in the qualitative and quantitative analysis of pesticide residues.

Introduction

Thionazin is an organothiophosphate insecticide and nematicide. In the environment and within biological systems, it can undergo oxidative desulfuration to form its more toxic oxygen analog, this compound (diethyl pyrazin-2-yl phosphate). Monitoring for the presence of this compound is critical for assessing exposure and ensuring food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organophosphate pesticides due to its high sensitivity and selectivity.[1][2][3] This note outlines a comprehensive approach for the determination of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of food matrices.[4]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or soil)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - use with caution as it may retain planar molecules

-

50 mL and 15 mL polypropylene centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous magnesium sulfate, and optionally, 150 mg of C18 or GCB for cleanup.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The supernatant is ready for GC-MS analysis. An aliquot may be further concentrated and reconstituted in a suitable solvent like acetone/hexane if necessary.[4]

GC-MS and GC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound and can be optimized for specific instrumentation and matrices.

Table 1: GC-MS and GC-MS/MS Instrumental Parameters

| Parameter | Recommended Conditions |

| Gas Chromatograph | |

| GC System | Agilent 7890, Thermo Scientific TRACE 1310, or equivalent |

| Injection Port | Split/Splitless |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Temperature Program | Initial: 70-100 °C, hold for 1-2 minRamp 1: 25 °C/min to 180 °CRamp 2: 5-10 °C/min to 280-300 °C, hold for 5-10 min |

| Mass Spectrometer | |

| MS System | Agilent 5977, Thermo Scientific ISQ, or equivalent single quadrupole or triple quadrupole |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Full Scan (m/z 50-350) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis.Multiple Reaction Monitoring (MRM) for GC-MS/MS quantitative analysis. |

| SIM/MRM Parameters | |

| Precursor Ion (for MS/MS) | 232 (Molecular Ion [M]⁺) |

| Quantifier Ion(s) | To be determined from the mass spectrum (likely m/z 179, 151, 124) |

| Qualifier Ion(s) | To be determined from the mass spectrum (likely m/z 107, 81) |

Data Presentation

Quantitative Performance

While specific quantitative data for this compound is not widely published, Table 2 presents typical performance characteristics for the analysis of other organophosphate pesticides using GC-MS, which can be used as a benchmark for method validation.[3]

Table 2: Typical Quantitative Performance Data for Organophosphate Pesticides by GC-MS

| Parameter | Typical Range |

| Limit of Detection (LOD) | 0.01 - 5 µg/kg |

| Limit of Quantification (LOQ) | 0.05 - 15 µg/kg |

| Linearity (R²) | > 0.99 |

| Recovery (%) | 70 - 120% |

| Precision (RSD %) | < 20% |

Note: These values are matrix-dependent and should be determined experimentally for this compound in the matrix of interest.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Predicted Mass Fragmentation Pathway of this compound

The exact mass of this compound (C₈H₁₃N₂O₄P) is 232.0613 g/mol .[5] The electron ionization mass spectrum of the parent compound, Thionazin, shows characteristic fragments of the pyrazinyl moiety at m/z 107, 106, 97, and 96.[6] Based on the fragmentation patterns of similar diethyl phosphate esters, the following pathway for this compound is proposed.

Caption: Predicted EI fragmentation of this compound.

Conclusion

This application note provides a robust framework for the analysis of this compound by GC-MS. The detailed experimental protocol for sample preparation using the QuEChERS method and the specified GC-MS parameters offer a solid starting point for method development and validation. The provided diagrams for the experimental workflow and the predicted mass fragmentation pathway serve as valuable visual aids for researchers. Successful implementation of this method will enable sensitive and reliable quantification of this compound in various complex matrices, contributing to improved food safety and environmental monitoring.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. brjac.com.br [brjac.com.br]